molecular formula C20H17ClN2O6S B12134769 6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12134769
M. Wt: 448.9 g/mol
InChI Key: TXSNURJJZQCODF-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its complex structure, which includes a chromene core, a morpholine sulfonyl group, and a carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and an α,β-unsaturated carbonyl compound.

    Introduction of the Chlorine Atom: Chlorination of the chromene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is introduced through a nucleophilic substitution reaction using morpholine-4-sulfonyl chloride as the reagent.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Morpholine-4-sulfonyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced chromene derivatives.

    Substitution: Formation of substituted chromene derivatives with different functional groups.

Scientific Research Applications

6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
  • 6-chloro-N-[4-(piperidine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide
  • 6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine sulfonyl group, in particular, contributes to its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H17ClN2O6S

Molecular Weight

448.9 g/mol

IUPAC Name

6-chloro-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H17ClN2O6S/c21-13-1-6-18-16(11-13)17(24)12-19(29-18)20(25)22-14-2-4-15(5-3-14)30(26,27)23-7-9-28-10-8-23/h1-6,11-12H,7-10H2,(H,22,25)

InChI Key

TXSNURJJZQCODF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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